molecular formula C32H32N2O6 B613378 Fmoc-N-ME-trp(boc)-OH CAS No. 197632-75-0

Fmoc-N-ME-trp(boc)-OH

Cat. No.: B613378
CAS No.: 197632-75-0
M. Wt: 540.62
InChI Key: YMZUDCKQUKFBIR-NDEPHWFRSA-N
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Description

Fmoc-N-ME-trp(boc)-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-tryptophan(boc)-OH, is a modified amino acid derivative. It is widely used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group, while the tert-butoxycarbonyl (boc) group protects the side chain of tryptophan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-ME-trp(boc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of N-methyl-tryptophan is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting N-methyl-tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Side Chain: The indole side chain of tryptophan is protected using the tert-butoxycarbonyl (boc) group. This is done by reacting the Fmoc-protected N-methyl-tryptophan with boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-ME-trp(boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc and boc groups can be removed under specific conditions to expose the amino and indole groups, respectively. Fmoc deprotection is typically achieved using piperidine, while boc deprotection is done using trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reagents: HATU, DIC, or EDC in the presence of bases like N-methylmorpholine (NMM).

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc and boc groups yields N-methyl-tryptophan.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains with this compound as one of the building blocks.

Scientific Research Applications

Chemistry

Fmoc-N-ME-trp(boc)-OH is extensively used in solid-phase peptide synthesis (SPPS) to create peptides and small proteins. Its protective groups ensure selective reactions, preventing unwanted side reactions.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

Peptides containing this compound are explored for therapeutic applications, including the development of peptide-based drugs and vaccines.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based active pharmaceutical ingredients (APIs). It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-N-ME-trp(boc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting prematurely. The boc group protects the indole side chain of tryptophan, ensuring selective reactions. During peptide synthesis, these protective groups are sequentially removed to allow the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-tryptophan(boc)-OH: Similar to Fmoc-N-ME-trp(boc)-OH but without the N-methyl group.

    Fmoc-N-ME-tyrosine(boc)-OH: Similar structure but with tyrosine instead of tryptophan.

    Fmoc-N-ME-phenylalanine(boc)-OH: Similar structure but with phenylalanine instead of tryptophan.

Uniqueness

This compound is unique due to the presence of the N-methyl group on tryptophan, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable building block in peptide synthesis.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUDCKQUKFBIR-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197632-75-0
Record name Fmoc-metrp(boc)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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